molecular formula C10H14N6O B2462852 4-amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1001500-40-8

4-amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2462852
CAS No.: 1001500-40-8
M. Wt: 234.263
InChI Key: FPIODOQIIDQLJR-UHFFFAOYSA-N
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Description

4-amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is an organic compound with a complex structure that includes two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with appropriate carboxylic acid derivatives under controlled conditions. Common methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to its dual pyrazole rings and the presence of both amino and carboxamide functional groups.

Biological Activity

4-Amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anticancer agent and a modulator of specific biochemical pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dual pyrazole ring structure with significant functional groups that contribute to its biological activity. Its molecular formula is C10H12N6OC_{10}H_{12}N_{6}O with a molecular weight of 232.25 g/mol. The IUPAC name reflects its complex structure, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC10H12N6OC_{10}H_{12}N_{6}O
Molecular Weight232.25 g/mol
IUPAC NameThis compound
SolubilityHigh in DMSO

The primary mechanism of action for this compound involves its role as a potent inhibitor of the RET (c-RET) protein . RET is a receptor tyrosine kinase implicated in various signaling pathways that regulate cell proliferation and survival. By inhibiting RET signaling, the compound effectively reduces cell proliferation in cancerous tissues.

Biochemical Pathways

Inhibition of the RET signaling pathway leads to:

  • Decreased cell proliferation
  • Induction of apoptosis in cancer cells
    This mechanism highlights the compound's potential as an anticancer agent, particularly against tumors expressing RET.

Biological Activity and Efficacy

Research indicates that compounds with similar structures exhibit significant anticancer properties across various cancer types. Studies have documented the following effects:

  • Antiproliferative Activity :
    • The compound has shown effectiveness against several cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and prostate cancer cells.
    • In vitro studies suggest IC50 values in the low micromolar range, indicating potent antiproliferative effects.
  • Case Studies :
    • A study involving the evaluation of 32 pyrazole derivatives revealed that those containing the 1H-pyrazole scaffold exhibited notable cytotoxicity against multiple cancer cell lines, reinforcing the therapeutic potential of this class of compounds .
    • Another investigation identified specific derivatives that inhibited larval development in parasitic nematodes, showcasing broader biological activity beyond anticancer effects .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates:

  • High solubility in DMSO, facilitating its use in various experimental setups.
  • Potential for oral bioavailability based on chemical structure and properties.

Research Findings

Recent advancements in drug design have focused on optimizing pyrazole derivatives for enhanced biological activity. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications to the pyrazole rings can significantly impact potency and selectivity against specific cancer types.
Compound IDCell LineIC50 (µM)Activity Description
Compound 10MDA-MB-2313.79Significant antiproliferative activity
Compound 17A54912.50Moderate cytotoxicity
Compound 22HepG242.30Induced apoptosis

Properties

IUPAC Name

4-amino-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-15-6-7(4-13-15)3-12-10(17)9-8(11)5-14-16(9)2/h4-6H,3,11H2,1-2H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIODOQIIDQLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=C(C=NN2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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